![molecular formula C32H25N3O6 B13795705 [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate CAS No. 7511-01-5](/img/structure/B13795705.png)
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is a complex organic compound with the molecular formula C32H25N3O6 and a molecular weight of 547.557 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its triazole ring is known to interact with various enzymes and receptors, making it a promising scaffold for drug development .
Industry
In industry, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate: Known for its diverse applications in chemistry, biology, medicine, and industry.
1-(2-Phenyltriazol-4-yl)-2,3-dibenzoyloxypropane: Similar structure but different functional groups, leading to variations in reactivity and applications.
2,3-Dibenzoyloxypropyl benzoate: Lacks the triazole ring, resulting in different biological and chemical properties.
Uniqueness
The uniqueness of this compound lies in its triazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
7511-01-5 |
|---|---|
Molecular Formula |
C32H25N3O6 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[2,3-dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate |
InChI |
InChI=1S/C32H25N3O6/c36-30(23-13-5-1-6-14-23)39-22-28(40-31(37)24-15-7-2-8-16-24)29(41-32(38)25-17-9-3-10-18-25)27-21-33-35(34-27)26-19-11-4-12-20-26/h1-21,28-29H,22H2 |
InChI Key |
WCJCXQMDHLDRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C2=NN(N=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


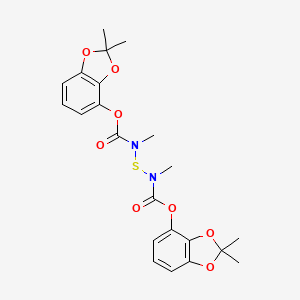
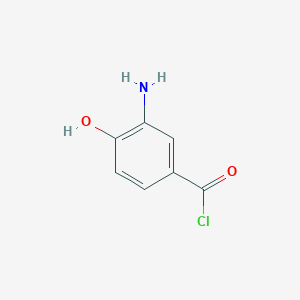


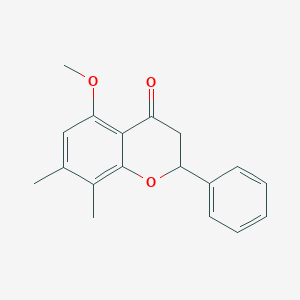
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)

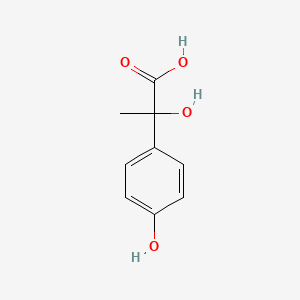
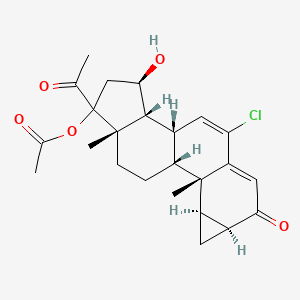
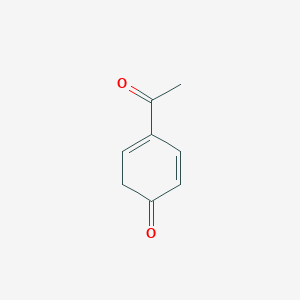
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
